An In-depth Technical Guide to the Chemical Properties of 1,3,5-Trimethylhexahydro-1,3,5-triazine
An In-depth Technical Guide to the Chemical Properties of 1,3,5-Trimethylhexahydro-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Trimethylhexahydro-1,3,5-triazine, a cyclic tertiary amine, is a versatile chemical compound with a range of industrial and research applications. This technical guide provides a comprehensive overview of its core chemical and physical properties, reactivity, and common experimental protocols for its synthesis and characterization. Detailed methodologies for key analytical procedures are presented, and logical workflows for its synthesis and its reaction with hydrogen sulfide (B99878) are visualized. This document is intended to serve as a valuable resource for professionals in research, development, and quality control who work with this compound.
Introduction
1,3,5-Trimethylhexahydro-1,3,5-triazine, also known as 1,3,5-trimethyl-1,3,5-triazinane, is an organic compound with the chemical formula C₆H₁₅N₃.[1] It is a colorless liquid at room temperature and is soluble in many organic solvents.[2] The structure consists of a six-membered ring with alternating carbon and nitrogen atoms, with each nitrogen atom substituted with a methyl group.[1] This unique cyclic and nitrogen-rich structure makes it a valuable intermediate in various chemical syntheses.[1]
This compound and its derivatives are utilized in a variety of fields. In the oil and gas industry, it serves as a hydrogen sulfide (H₂S) scavenger.[1] It is also used as a precursor in the production of agrochemicals and polymers.[1][2] In the pharmaceutical sector, it acts as a building block for more complex molecules.[1]
Chemical and Physical Properties
The chemical and physical properties of 1,3,5-trimethylhexahydro-1,3,5-triazine are summarized in the table below. These properties are crucial for its handling, application, and in the design of experimental procedures.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₅N₃ | [1] |
| Molecular Weight | 129.20 g/mol | [1] |
| CAS Number | 108-74-7 | [1] |
| Appearance | Colorless liquid | [2] |
| Melting Point | -27 °C | [1] |
| Boiling Point | 162-163.5 °C | [1] |
| Density | 0.919 g/mL at 25 °C | [1] |
| Solubility in Water | 350 g/L at 25°C | [1] |
| Refractive Index | 1.461-1.463 (n20/D) | [1] |
| Flash Point | 49 °C | [1] |
| Vapor Pressure | Data not readily available |
Reactivity and Stability
1,3,5-Trimethylhexahydro-1,3,5-triazine exhibits reactivity characteristic of a cyclic tertiary amine. The lone pairs of electrons on the nitrogen atoms contribute to its basicity and nucleophilicity.
Decomposition: Information on the thermal decomposition of 1,3,5-trimethylhexahydro-1,3,5-triazine is not extensively detailed in the readily available literature. However, related hexahydro-1,3,5-triazine compounds can decompose under thermal stress. For instance, the analogous compound hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) undergoes thermal decomposition.[3]
Reactivity with Hydrogen Sulfide: A key application of 1,3,5-trimethylhexahydro-1,3,5-triazine is as a scavenger for hydrogen sulfide (H₂S). The reaction involves the cleavage of the triazine ring. The triazine reacts with H₂S, leading to the formation of intermediates such as a thiadiazine, and ultimately, a dithiazine product.[3]
Hydrolysis: The stability of the triazine ring can be influenced by pH. In acidic conditions, the hydrolysis of related hexahydro-1,3,5-triazines can be enhanced.[3]
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of 1,3,5-trimethylhexahydro-1,3,5-triazine.
Synthesis of 1,3,5-Trimethylhexahydro-1,3,5-triazine
The most common method for the synthesis of 1,3,5-trimethylhexahydro-1,3,5-triazine is the condensation reaction of methylamine (B109427) and formaldehyde (B43269).[1] This one-pot synthesis is efficient and forms the basis for its industrial production.[3]
Reaction Principle: 3 CH₃NH₂ + 3 CH₂O → (CH₃NCH₂)₃ + 3 H₂O
General Experimental Procedure:
-
Reactant Preparation: A solution of aqueous formaldehyde (e.g., 37% in water) is prepared in a reaction vessel equipped with a stirrer, thermometer, and an addition funnel. The vessel should be cooled in an ice bath.
-
Addition of Amine: An aqueous solution of methylamine is added dropwise to the cooled formaldehyde solution while maintaining a low temperature (typically 0-10 °C) to control the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is stirred for a specified period, allowing the condensation and cyclization to occur. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the product is typically extracted from the aqueous solution using an organic solvent (e.g., dichloromethane (B109758) or diethyl ether). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 1,3,5-trimethylhexahydro-1,3,5-triazine can be purified by vacuum distillation.
Characterization Methods
NMR spectroscopy is a primary technique for the structural elucidation and purity assessment of 1,3,5-trimethylhexahydro-1,3,5-triazine.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The ¹H NMR spectrum is acquired on a spectrometer (e.g., 300 or 500 MHz).
-
Spectral Analysis: The symmetrical nature of the molecule simplifies the spectrum. The expected signals would be a singlet for the methyl protons and a singlet for the methylene (B1212753) protons of the triazine ring. The chemical shifts and integration values are analyzed to confirm the structure.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: A more concentrated sample (typically 20-50 mg) is prepared as described for ¹H NMR.
-
Data Acquisition: The ¹³C NMR spectrum is acquired.
-
Spectral Analysis: The spectrum is analyzed to identify the carbon signals corresponding to the methyl and methylene groups, further confirming the molecular structure.
GC-MS is used to determine the purity of 1,3,5-trimethylhexahydro-1,3,5-triazine and to identify any impurities.
General GC-MS Protocol:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically used.
-
Injector: Split/splitless injector, with an appropriate injection volume (e.g., 1 µL).
-
Oven Program: A temperature gradient is programmed to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and hold for a few minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: A scan range appropriate for the molecular weight of the compound and expected fragments (e.g., m/z 40-300).
-
-
Data Analysis: The retention time of the main peak is used for identification (by comparison with a standard), and the mass spectrum of the peak is compared with a reference spectrum to confirm the identity. The peak area is used to determine the purity.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 1,3,5-trimethylhexahydro-1,3,5-triazine.
Caption: Synthesis workflow for 1,3,5-trimethylhexahydro-1,3,5-triazine.
H₂S Scavenging Logical Pathway
The following diagram illustrates the logical pathway of the reaction between 1,3,5-trimethylhexahydro-1,3,5-triazine and hydrogen sulfide.
Caption: Logical pathway for H₂S scavenging by 1,3,5-trimethylhexahydro-1,3,5-triazine.
Safety and Handling
1,3,5-Trimethylhexahydro-1,3,5-triazine is a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause an allergic skin reaction and damage to organs through prolonged or repeated exposure. It is harmful to aquatic life with long-lasting effects.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Environmental: Avoid release to the environment.
Conclusion
1,3,5-Trimethylhexahydro-1,3,5-triazine is a chemical compound with significant utility in various industrial and research settings. A thorough understanding of its chemical and physical properties, reactivity, and proper handling procedures is essential for its safe and effective use. This technical guide provides a foundational overview of these aspects, supported by experimental protocols and logical visualizations to aid researchers and professionals in their work with this compound.
